molecular formula C7H16NO2PS B14410841 O-Methyl S-(2-methylpropyl) aziridin-1-ylphosphonothioate CAS No. 86185-64-0

O-Methyl S-(2-methylpropyl) aziridin-1-ylphosphonothioate

Cat. No.: B14410841
CAS No.: 86185-64-0
M. Wt: 209.25 g/mol
InChI Key: BYSHXFIVAGJANQ-UHFFFAOYSA-N
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Description

O-Methyl S-(2-methylpropyl) aziridin-1-ylphosphonothioate is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing cyclic molecules. Aziridines are known for their significant ring strain and their proclivity towards ring-opening reactions, making them versatile precursors for diverse amine products

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aziridines, including O-Methyl S-(2-methylpropyl) aziridin-1-ylphosphonothioate, can be achieved through several methods. One common approach involves the coupling of amines and alkenes via an electrogenerated dication . This method allows for the transformation of unactivated alkenes into aziridines using primary amines under basic conditions. Another method involves the use of electrophilic nitrogen sources, such as iminoiodinane or nitrene precursors, to achieve aziridination .

Industrial Production Methods: Industrial production of aziridines typically involves the dehydration of aminoethanol using an oxide catalyst at high temperatures or the conversion of aminoethanol to the sulfate ester, followed by base-induced sulfate elimination . These methods are efficient and scalable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: O-Methyl S-(2-methylpropyl) aziridin-1-ylphosphonothioate undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions . The ring strain in aziridines makes them highly reactive towards nucleophiles, leading to the formation of diverse amine products.

Common Reagents and Conditions: Common reagents used in the reactions of aziridines include nucleophiles such as amines, alcohols, and thiols. These reactions often require the presence of a base or an acid to facilitate the ring-opening process . Oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or peracids.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic ring-opening reactions with amines can yield various substituted amines, while oxidation reactions can produce corresponding oxides or other oxidized derivatives .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to O-Methyl S-(2-methylpropyl) aziridin-1-ylphosphonothioate include other aziridines, such as aziridine itself, azacyclopropane, and ethylenimine . These compounds share the three-membered ring structure and exhibit similar reactivity due to the ring strain.

Uniqueness: What sets this compound apart from other aziridines is the presence of the phosphonothioate group, which can impart unique chemical and biological properties

Properties

CAS No.

86185-64-0

Molecular Formula

C7H16NO2PS

Molecular Weight

209.25 g/mol

IUPAC Name

1-[methoxy(2-methylpropylsulfanyl)phosphoryl]aziridine

InChI

InChI=1S/C7H16NO2PS/c1-7(2)6-12-11(9,10-3)8-4-5-8/h7H,4-6H2,1-3H3

InChI Key

BYSHXFIVAGJANQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSP(=O)(N1CC1)OC

Origin of Product

United States

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